molecular formula C11H15BrClNO B13305319 2-(1-Amino-3-methylbutyl)-6-bromo-4-chlorophenol

2-(1-Amino-3-methylbutyl)-6-bromo-4-chlorophenol

Katalognummer: B13305319
Molekulargewicht: 292.60 g/mol
InChI-Schlüssel: VOPSAHHYGWHUGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Amino-3-methylbutyl)-6-bromo-4-chlorophenol is an organic compound that features a phenol group substituted with bromine, chlorine, and an aminoalkyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-3-methylbutyl)-6-bromo-4-chlorophenol can be achieved through a multi-step process involving the following key steps:

    Chlorination: The chlorination step involves the addition of chlorine (Cl2) to the phenol ring, which can be facilitated by using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Amination: The final step involves the introduction of the aminoalkyl chain. This can be done through a nucleophilic substitution reaction where the phenol is reacted with 1-amino-3-methylbutane in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Amino-3-methylbutyl)-6-bromo-4-chlorophenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The bromine and chlorine substituents can be reduced to hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dehalogenated phenols.

    Substitution: Formation of substituted phenols with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(1-Amino-3-methylbutyl)-6-bromo-4-chlorophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(1-Amino-3-methylbutyl)-6-bromo-4-chlorophenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the halogen substituents can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(1-Amino-3-methylbutyl)-4-chlorophenol: Lacks the bromine substituent, which may affect its reactivity and biological activity.

    2-(1-Amino-3-methylbutyl)-6-bromophenol: Lacks the chlorine substituent, which may influence its chemical properties and applications.

    2-(1-Amino-3-methylbutyl)-6-chlorophenol:

Uniqueness

2-(1-Amino-3-methylbutyl)-6-bromo-4-chlorophenol is unique due to the presence of both bromine and chlorine substituents on the phenol ring. This dual halogenation can enhance its reactivity and provide distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C11H15BrClNO

Molekulargewicht

292.60 g/mol

IUPAC-Name

2-(1-amino-3-methylbutyl)-6-bromo-4-chlorophenol

InChI

InChI=1S/C11H15BrClNO/c1-6(2)3-10(14)8-4-7(13)5-9(12)11(8)15/h4-6,10,15H,3,14H2,1-2H3

InChI-Schlüssel

VOPSAHHYGWHUGS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C1=C(C(=CC(=C1)Cl)Br)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.